molecular formula C15H14ClNO3 B12580613 Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- CAS No. 610320-59-7

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-

Cat. No.: B12580613
CAS No.: 610320-59-7
M. Wt: 291.73 g/mol
InChI Key: GAOHKYUQJLJUGI-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This specific compound features a 4-chlorophenyl group, a hydroxyl group at the 2-position, and a methoxy group at the 5-position on the benzamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the direct condensation of carboxylic acids and amines. For Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy-, the reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, high yield, and short reaction times .

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, is common to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For instance, it may act on vascular endothelial growth factor receptors, influencing angiogenesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 4-Chloro-N-(4-Methoxyphenyl)benzamide

Uniqueness

Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and methoxy groups enhances its reactivity and potential biological activities compared to other benzamide derivatives .

Biological Activity

Benzamide derivatives, particularly those containing various substituents on the benzene ring, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- , exploring its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H17ClNO3\text{C}_{16}\text{H}_{17}\text{Cl}\text{N}\text{O}_{3}

This structure features a benzamide core with a 4-chlorophenyl group and two functional groups: a hydroxy (-OH) and a methoxy (-OCH₃) group. These modifications are known to influence the compound's pharmacological properties.

Biological Activity Overview

1. Anticancer Properties

Research has indicated that benzamide derivatives can exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

2. Antimicrobial Activity

Benzamide derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that compounds with similar functionalities showed effective inhibition against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests potential applications in treating bacterial infections.

3. Neuropharmacological Effects

Benzamide derivatives are being investigated for their neuropharmacological effects, particularly in relation to anxiety and depression. Some studies suggest that these compounds may act as selective serotonin reuptake inhibitors (SSRIs), contributing to their potential use in treating mood disorders .

The biological activities of Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxy- can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Modulation of Signaling Pathways : These compounds can affect various signaling pathways, including those involved in apoptosis and inflammation.
  • Interaction with Receptors : The presence of specific functional groups allows for interactions with neurotransmitter receptors, influencing neural activity.

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving human glioblastoma cell lines (LN229), benzamide derivatives demonstrated potent antitumor activity through apoptosis induction and cell cycle arrest. The efficacy was assessed using assays such as MTT and colony formation tests, revealing IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

A series of benzamide derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the benzamide structure enhanced antimicrobial potency, with MIC values comparable to traditional antibiotics .

Data Summary

Biological ActivityTest SubjectObserved EffectReference
AnticancerLN229 cellsApoptosis induction
AntimicrobialS. aureusMIC = 3.12 μg/mL
NeuropharmacologicalVariousSSRI-like effects

Properties

CAS No.

610320-59-7

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-hydroxy-5-methoxybenzamide

InChI

InChI=1S/C15H14ClNO3/c1-20-12-6-7-14(18)13(8-12)15(19)17-9-10-2-4-11(16)5-3-10/h2-8,18H,9H2,1H3,(H,17,19)

InChI Key

GAOHKYUQJLJUGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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